molecular formula C9H9BrClNO2 B13514379 1-(3-Bromopropyl)-2-chloro-5-nitrobenzene

1-(3-Bromopropyl)-2-chloro-5-nitrobenzene

Cat. No.: B13514379
M. Wt: 278.53 g/mol
InChI Key: AQGHDMSEHSFXJT-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-chloro-5-nitrobenzene is an organic compound characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-chloro-5-nitrobenzene typically involves the bromination of 2-chloro-5-nitrobenzene followed by a nucleophilic substitution reaction with 1,3-dibromopropane. The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-2-chloro-5-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the propyl chain, leading to the formation of aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products:

    Substitution: Formation of 1-(3-azidopropyl)-2-chloro-5-nitrobenzene or 1-(3-thiopropyl)-2-chloro-5-nitrobenzene.

    Reduction: Formation of 1-(3-bromopropyl)-2-chloro-5-aminobenzene.

    Oxidation: Formation of 1-(3-bromopropyl)-2-chloro-5-nitrobenzaldehyde or 1-(3-bromopropyl)-2-chloro-5-nitrobenzoic acid.

Scientific Research Applications

1-(3-Bromopropyl)-2-chloro-5-nitrobenzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-chloro-5-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity and interaction with biological systems. The molecular targets and pathways involved include enzyme active sites and cellular receptors, where the compound can act as an inhibitor or modulator.

Comparison with Similar Compounds

  • 1-(3-Bromopropyl)-2-chloro-4-nitrobenzene
  • 1-(3-Bromopropyl)-2-chloro-3-nitrobenzene
  • 1-(3-Bromopropyl)-2-chloro-6-nitrobenzene

Comparison: 1-(3-Bromopropyl)-2-chloro-5-nitrobenzene is unique due to the specific positioning of its functional groups, which influences its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it particularly valuable in certain applications. The presence of the nitro group at the 5-position, for example, can enhance its electron-withdrawing effects, affecting the compound’s overall stability and reactivity.

Properties

Molecular Formula

C9H9BrClNO2

Molecular Weight

278.53 g/mol

IUPAC Name

2-(3-bromopropyl)-1-chloro-4-nitrobenzene

InChI

InChI=1S/C9H9BrClNO2/c10-5-1-2-7-6-8(12(13)14)3-4-9(7)11/h3-4,6H,1-2,5H2

InChI Key

AQGHDMSEHSFXJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CCCBr)Cl

Origin of Product

United States

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